molecular formula C18H15ClN4O4S2 B2973453 4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide CAS No. 922021-95-2

4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide

Cat. No. B2973453
CAS RN: 922021-95-2
M. Wt: 450.91
InChI Key: UUHJTRMVHOBQFP-UHFFFAOYSA-N
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Description

The compound “4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide” is a type of 2,4-disubstituted thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions involving thiazoles often depend on the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives have been recognized for their antibacterial properties. The presence of the sulfonamide group in the compound can potentially inhibit bacterial growth by interfering with essential bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria .

Antifungal Activity

Similar to their antibacterial action, thiazole compounds can also exhibit antifungal properties. The chlorophenyl group may enhance the compound’s ability to disrupt fungal cell membrane integrity, leading to potential applications in treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is attributed to their ability to modulate the production of inflammatory cytokines. This compound could be explored for its efficacy in reducing inflammation in various disease models .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise in cancer research due to their cytotoxic effects on tumor cells. The specific structure of this compound might interact with cancer cell DNA or inhibit key enzymes involved in tumor growth and proliferation .

Antidiabetic Applications

The structural similarity of thiazole derivatives to certain natural compounds involved in glucose metabolism suggests that they could be used to modulate blood sugar levels. Research into the antidiabetic applications of this compound could lead to new treatments for diabetes .

Antiviral Effects

Thiazole compounds have demonstrated the ability to interfere with viral replication. The unique substituents on the thiazole ring of this compound could make it a candidate for antiviral drug development, particularly against RNA viruses .

Neuroprotective Effects

Thiazole derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This compound’s ability to cross the blood-brain barrier and protect neural tissue makes it a potential therapeutic agent .

Antioxidant Properties

The oxidative stress-reducing capability of thiazole derivatives is another area of interest. This compound could be investigated for its antioxidant properties, which might help in preventing or treating diseases associated with oxidative damage .

Future Directions

The future directions for research on “4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the design and structure-activity relationship of bioactive molecules .

properties

IUPAC Name

4-[[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S2/c19-12-3-7-15(8-4-12)29(26,27)23-18-22-14(10-28-18)9-16(24)21-13-5-1-11(2-6-13)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJTRMVHOBQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetamido)benzamide

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